(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is a specialized amino acid derivative notable for its applications in peptide synthesis and medicinal chemistry. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is extensively used in solid-phase peptide synthesis to facilitate the selective deprotection of amino acids. This compound is classified as an N-methylated amino acid, which enhances the stability and bioactivity of peptides in biological systems.
The compound can be synthesized through various methodologies that focus on maintaining the integrity of the chiral center while introducing the Fmoc and N-methyl groups. It falls under the category of N-methylated α-amino acids, which are recognized for their role in improving peptide pharmacokinetics and bioavailability. The classification of this compound is crucial as it influences its reactivity and interactions in biochemical contexts.
The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid can be achieved using several approaches:
The molecular structure of (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid includes:
The molecular formula is , with a molecular weight of approximately 265.36 g/mol. The stereochemistry is defined by its (S) configuration, indicating specific spatial arrangements critical for biological activity.
The primary reactions involving (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid include:
The efficiency of these reactions is influenced by factors such as solvent choice, concentration of reagents, and temperature. For instance, deprotection is significantly faster in polar solvents like N,N-dimethylformamide compared to apolar solvents .
The mechanism underlying the action of (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid primarily involves:
Studies indicate that N-methylated amino acids exhibit improved binding affinities and stabilities compared to their non-methylated counterparts, making them valuable in drug design .
(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid serves several important roles in scientific research:
(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid serves as a non-canonical N-methylated amino acid building block for peptide therapeutics. Its synthesis employs Fmoc/tBu-based SPPS, leveraging the acid lability of the 2-chlorotrityl chloride (2-CTC) resin for carboxylate anchoring. Key steps include:
Table 1: SPPS Protocol for N-Methyl Amino Acid Synthesis
Step | Reagents/Conditions | Function | Time |
---|---|---|---|
Resin Activation | 2-CTC resin, DIEA/anh. DCM | Carboxylate anchoring | 30 min |
Fmoc Deprotection | 20% piperidine/DMF | Amino group exposure | 2 × 5 min |
N-Alkylation | o-NBS-Cl, DBU, DMS/MeI | N-Methylation | 60 min |
Fmoc Protection | Fmoc-OSu, DIEA/DMF | Amino group protection | 120 min |
Cleavage | 1% TFA/DCM | Product isolation | 30 min |
Advantages: This method achieves >95% yield and >98% purity, confirmed by HPLC. Racemization is minimized due to the steric hindrance of the 2-CTC resin and mild coupling conditions [1] [6].
The 2-CTC resin’s moisture sensitivity necessitates pre-activation with thionyl chloride (SOCl₂) to maximize loading efficiency for hindered N-methyl amino acids like 5-methylhexanoic acid derivatives. Critical optimizations include:
Table 2: Resin Activation Efficiency vs. SOCl₂ Concentration
SOCl₂ Concentration | Activation Time | Resin Loading Achieved | Suitability |
---|---|---|---|
2% in DCM | 60 min | 44% | Long peptides |
25% in DCM | 5 min | 80% | Standard peptides |
50% in DCM | 30 min | 95% | Hindered amino acids |
Reusability: Activated resin can be reused for 3–5 cycles without significant loading loss, enhancing cost-effectiveness for large-scale synthesis [1] [4].
The chiral integrity of the (S)-stereocenter in 5-methylhexanoic acid derivatives is vulnerable during N-methylation due to base-induced epimerization. Key strategies for stereoretention include:
Table 3: Stereochemical Outcomes Under Different Alkylation Conditions
Base | Methylating Agent | Temperature | e.e. (%) | Racemization Byproducts |
---|---|---|---|---|
DBU | Dimethyl sulfate | 0°C | >99 | <1% |
DBU | Methyl iodide | 25°C | 95 | 5% |
NaOH | Dimethyl sulfate | 0°C | 78 | 22% |
Mechanistic Insight: Base-mediated epimerization proceeds via a planar enolate intermediate. Steric hindrance from the 5-methylhexyl group and low-temperature kinetics disfavor this pathway. The o-NBS group’s electron-withdrawing nature acidifies the N–H bond without perturbing the chiral center [1] [8].
ConclusionsThe synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid exemplifies advanced SPPS techniques for sterically hindered, chiral amino acids. Key innovations include 2-CTC resin activation protocols, moisture control, and stereoretentive alkylation—enabling high-purity, enantiopure peptide building blocks. These methodologies support the development of next-generation peptidomimetics with enhanced bioavailability.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9